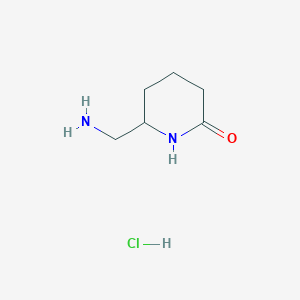

6-(Aminomethyl)piperidin-2-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(Aminomethyl)piperidin-2-one hydrochloride is a chemical compound that belongs to the piperidine family. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids . This compound is known for its unique structure, which includes a six-membered ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Méthodes De Préparation

The synthesis of 6-(Aminomethyl)piperidin-2-one hydrochloride can be achieved through several synthetic routes. One common method involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . Another approach is the reduction of pyridine via a modified Birch reduction using sodium in ethanol . Industrial production methods often focus on optimizing these reactions to achieve high yields and selectivity .

Analyse Des Réactions Chimiques

6-(Aminomethyl)piperidin-2-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for hydrogenation and sodium for Birch reduction . The major products formed from these reactions are substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Applications De Recherche Scientifique

This compound has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it is studied for its potential pharmacological activities, including anticancer, antiviral, and antimicrobial properties . Industrially, it is used in the production of various pharmaceuticals and as a reagent in organic synthesis .

Mécanisme D'action

The mechanism of action of 6-(Aminomethyl)piperidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to inhibit certain enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

6-(Aminomethyl)piperidin-2-one hydrochloride can be compared with other piperidine derivatives such as piperidine, pyridine, and piperazine . While all these compounds share a similar core structure, this compound is unique due to its specific functional groups and the resulting pharmacological activities . This uniqueness makes it a valuable compound in both research and industrial applications .

Activité Biologique

Overview

6-(Aminomethyl)piperidin-2-one hydrochloride (CAS No. 118894-94-3) is a piperidine derivative that has garnered attention in the pharmaceutical field due to its diverse biological activities. This compound is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules, which significantly influence cellular processes and pathways.

Target Interactions

The biological activity of this compound is largely attributed to its interactions with specific targets in biological systems:

- Muscarinic Receptors : It has been shown to interact with muscarinic receptor antagonists, which are crucial in various neurological functions.

- 5-HT5A Receptors : The compound also acts on selective 5-HT5A receptor antagonists, indicating potential implications in mood regulation and anxiety disorders.

Mode of Action

The compound operates through an outer-sphere dissociative mechanism during hydrogenation reactions, which is typical for many piperidine derivatives. This mechanism allows it to modulate the activity of enzymes involved in metabolic pathways, thereby influencing cellular metabolism and signaling.

This compound exhibits several biochemical properties that highlight its significance:

- Cellular Effects : This compound influences cell function by modulating signaling pathways and gene expression. It has been observed to alter the activity of enzymes involved in cellular metabolism, affecting metabolic flux and metabolite levels.

- Temporal Effects : Laboratory studies indicate that the effects of this compound can change over time, with stability being an important factor that influences its long-term biological activity. It is relatively stable under standard conditions but can degrade over time.

- Dosage Variability : The effects vary significantly with dosage in animal models. Low doses can modulate biochemical pathways without causing significant toxicity, whereas higher doses may lead to adverse effects.

Metabolic Pathways

The compound participates in various metabolic pathways by interacting with enzymes and cofactors. This interaction influences the levels of metabolites and overall metabolic flux within cells. The transport and distribution within tissues are mediated by specific transporters, highlighting its importance in pharmacokinetics.

Comparative Analysis

To understand its biological activity better, it is useful to compare this compound with other piperidine derivatives:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 6-(Aminomethyl)piperidin-2-one HCl | Modulates enzyme activity | Interacts with muscarinic and serotonin receptors |

| Piperidine | General anesthetic properties | Acts as a central nervous system depressant |

| Piperazine | Antipsychotic effects | Dopamine receptor antagonist |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

- Pharmacological Studies : Research indicates that this compound could serve as a scaffold for developing new drugs targeting neurological disorders due to its receptor interaction profile.

- Cancer Research : Preliminary findings suggest that derivatives of piperidine compounds exhibit cytotoxic effects against cancer cells, indicating potential therapeutic applications in oncology .

- Metabolic Studies : Investigations into the compound's influence on metabolic pathways have revealed its ability to modulate key enzymes, suggesting roles in metabolic disorders.

Propriétés

IUPAC Name |

6-(aminomethyl)piperidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-4-5-2-1-3-6(9)8-5;/h5H,1-4,7H2,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJYYNNDVQJTDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.